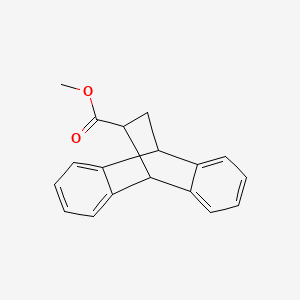
Methyl 9,10-dihydro-9,10-ethanoanthracene-11-carboxylate
Cat. No. B1207216
Key on ui cas rn:
13294-86-5
M. Wt: 264.3 g/mol
InChI Key: YIYKDWUMHKFUKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05055468
Procedure details


Anthracene (89.0 gm) was combined with methyl acrylate (51.5 gm) and xylenes (500 ml) in a Parr bomb and heated to 210° C. for 12 hours. The solvent was removed on a rotary evaporator and the residue was recrystallized from methanol to provide the product as a white solid (m=113-114° C.).


[Compound]
Name
xylenes
Quantity
500 mL
Type
solvent
Reaction Step Three

Name
Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:14]2[C:5](=[CH:6][C:7]3[C:12]([CH:13]=2)=[CH:11][CH:10]=[CH:9][CH:8]=3)[CH:4]=[CH:3][CH:2]=1.[C:15]([O:19][CH3:20])(=[O:18])[CH:16]=[CH2:17]>>[CH:4]1[C:5]2[CH:6]3[CH2:17][CH:16]([C:15]([O:19][CH3:20])=[O:18])[CH:13]([C:12]4[C:7]3=[CH:8][CH:9]=[CH:10][CH:11]=4)[C:14]=2[CH:1]=[CH:2][CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
89 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC2=CC3=CC=CC=C3C=C12
|
Step Two
|
Name
|
|
|
Quantity
|
51.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OC
|
Step Three
[Compound]
|
Name
|
xylenes
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
210 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was recrystallized from methanol
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1=CC=CC=2C3C4=CC=CC=C4C(C12)CC3C(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
